molecular formula C11H20N2O4 B1592130 tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 820971-67-3

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No.: B1592130
CAS No.: 820971-67-3
M. Wt: 244.29 g/mol
InChI Key: RPCWHOFDACENQM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS: 820971-67-3) is an azetidine derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.291 g/mol. The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group at position 1 and a methoxy(methyl)carbamoyl group at position 2. Its synthesis typically yields a pale yellow oil, as reported in NMR studies (δ 1.43 ppm for tert-butyl protons and δ 3.21 ppm for methoxy groups) . The compound is commercially available with a purity of ≥98% and is widely used as an organic building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-8(7-13)9(14)12(4)16-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCWHOFDACENQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612184
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820971-67-3
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
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Preparation Methods

General Synthetic Strategy

The primary synthetic route to tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves the amidation of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride or related derivatives. The key step is the formation of the methoxy(methyl)carbamoyl moiety on the azetidine ring nitrogen, achieved via peptide coupling reagents under mild conditions.

Preparation Methods and Reaction Conditions

Multiple preparation protocols have been reported, differing mainly in coupling reagents, solvents, bases, temperature, and reaction times. The following summarizes the main methods with yields and conditions.

Method No. Coupling Reagents & Additives Solvent(s) Base(s) / Additives Temperature & Time Yield (%) Notes
1 HATU, Triethylamine Dichloromethane (DCM), DMF Triethylamine 20 °C, 16 h 83 Reaction of azetidine-1,3-dicarboxylic acid mono-tert-butyl ester with N,O-dimethylhydroxylamine hydrochloride; workup with NaHCO3 and ethyl acetate extraction; purified by RP HPLC.
2 EDCI (1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride), 1-Hydroxybenzotriazole (HOBt), Triethylamine DMF Triethylamine 25 °C, 16 h 72 Amidation of l-Boc-azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride under inert atmosphere; aqueous workup and extraction; product as colorless oil.
3 EDCI, HOBt, N-Ethyl-N,N-diisopropylamine (DIPEA) Dichloromethane (DCM) DIPEA 0 to 20 °C, 6 h Not specified Similar amidation with Boc-azetidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride; workup by ether extraction and drying.
4 1,1'-Carbonyldiimidazole (CDI) followed by N,O-dimethylhydroxylamine hydrochloride and triethylamine Tetrahydrofuran (THF), Acetonitrile Triethylamine Room temperature, 15 h Not specified Stepwise activation of acid with CDI, then amidation; extraction and washing with citric acid and brine; drying over sodium sulfate.

Detailed Experimental Example (Method 1)

  • Starting Materials: Azetidine-1,3-dicarboxylic acid mono-tert-butyl ester (3.5 g, 17 mmol), N,O-dimethylhydroxylamine hydrochloride (3.4 g, 34 mmol).
  • Reagents: HATU (13.4 g, 34.6 mmol), triethylamine (9.6 mL, 69 mmol).
  • Solvents: DMF (50 mL), DCM (125 mL).
  • Procedure: The acid ester was dissolved in DMF, followed by addition of N,O-dimethylhydroxylamine hydrochloride, triethylamine, HATU, and DCM. The mixture was stirred at 20 °C for 16 hours. The reaction mixture was then treated with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers were dried over sodium sulfate and concentrated. Purification by reverse-phase HPLC under basic conditions afforded the product in 83% yield.
  • Characterization: Mass spectrometry showed the expected molecular ion at m/z 189.1 [M+H]+.

Alternative Coupling Reagents and Bases

  • EDCI/HOBt is a widely used carbodiimide-based coupling system that activates the carboxylic acid for nucleophilic attack by the hydroxylamine derivative.
  • Triethylamine and DIPEA serve as bases to neutralize the acid generated during coupling and facilitate the reaction.
  • Use of HATU, a uronium-type coupling reagent, often results in higher yields and cleaner reactions.
  • The choice of solvent (DMF, DCM, THF) depends on reagent solubility and desired reaction kinetics.

Workup and Purification

  • Typical workup involves quenching with saturated sodium bicarbonate or ammonium chloride solutions to neutralize acids and remove coupling byproducts.
  • Extraction with ethyl acetate or diethyl ether separates the organic product.
  • Drying agents such as sodium sulfate remove residual water.
  • Purification is commonly achieved by reverse-phase high-performance liquid chromatography (RP HPLC) or silica gel column chromatography.

Additional Synthetic Transformations Involving the Compound

The prepared this compound serves as a key intermediate for further functionalization, such as:

  • Reaction with organolithium or Grignard reagents to introduce aryl or alkyl substituents at the azetidine ring.
  • Subsequent deprotection or derivatization steps to access diverse azetidine derivatives with potential pharmaceutical applications.

Summary Table of Key Preparation Methods

Entry Coupling System Solvent(s) Base(s) Temp (°C) Time (h) Yield (%) Purification
1 HATU + Triethylamine DMF + DCM Triethylamine 20 16 83 RP HPLC
2 EDCI + HOBt + Triethylamine DMF Triethylamine 25 16 72 Extraction + drying
3 EDCI + HOBt + DIPEA DCM DIPEA 0 to 20 6 Not stated Extraction + drying
4 CDI + N,O-dimethylhydroxylamine + Triethylamine THF + Acetonitrile Triethylamine RT 15 Not stated Extraction + drying

Research Findings and Observations

  • The use of HATU generally provides higher yields and cleaner conversions compared to carbodiimide systems such as EDCI/HOBt.
  • Reaction temperatures around room temperature (20–25 °C) with extended reaction times (6–16 h) are optimal for complete amidation.
  • The presence of a base like triethylamine or DIPEA is critical to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to drive the reaction forward.
  • Solvent choice impacts solubility and reaction rate; DMF and DCM are commonly employed for their compatibility with coupling reagents.
  • Purification by RP HPLC ensures high purity, essential for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The methoxy(methyl)carbamoyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Piperidine Analogs

(±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7)

  • Molecular Formula : C₁₃H₂₂N₂O₄
  • Molecular Weight : 270.33 g/mol
  • Key Differences :
    • Six-membered piperidine ring (vs. azetidine), reducing ring strain.
    • Higher melting point (164–165°C ) due to crystalline stability .
    • Synthesized from (±)-piperidine-3-carboxylic acid with an 86% yield, indicating efficient preparation .
  • Applications : Used in stereoselective synthesis of styrylpiperidine derivatives for pharmacological studies .

Azetidine Derivatives with Halogen Substituents

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Molecular Weight : 264.16 g/mol
  • Key Differences: Substitution of the carbamoyl group with a 2-bromoethyl chain. Higher molecular weight due to bromine. Enhanced electrophilicity, making it reactive in nucleophilic substitutions.

Fluorinated Azetidines

tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)

  • Molecular Formula : C₉H₁₇FN₂O₂
  • Molecular Weight : 204.25 g/mol
  • Key Differences: Fluorine atom at position 3 increases electronegativity and metabolic stability. Aminomethyl group enhances nucleophilicity, enabling conjugation reactions.

Azetidines with Amino and Hydroxyl Substituents

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7)

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 202.25 g/mol
  • Key Differences: Amino and hydroxymethyl groups at position 3 facilitate hydrogen bonding, improving solubility in polar solvents. Reduced steric hindrance compared to the methoxy(methyl)carbamoyl group. Potential use in peptide-mimetic drug design .

Sulfonyloxy-Substituted Azetidines

tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS: 141699-58-3)

  • Molecular Formula: C₉H₁₇NO₅S
  • Molecular Weight : 251.30 g/mol
  • Key Differences :
    • Methylsulfonyloxy group acts as a superior leaving group in substitution reactions.
    • Higher reactivity in SN2 reactions compared to carbamoyl-substituted analogs.
    • Applications: Intermediate in synthesizing bioactive molecules via displacement reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Melting Point/Boiling Point Synthesis Yield Key Applications
Target Compound C₁₁H₂₀N₂O₄ 244.291 Methoxy(methyl)carbamoyl Pale yellow oil 7.30 g Organic building block
(±)-Piperidine Analog C₁₃H₂₂N₂O₄ 270.33 Methoxy(methyl)carbamoyl White crystals 164–165°C 86% Pharmacological studies
3-(2-Bromoethyl)azetidine C₁₀H₁₈BrNO₂ 264.16 2-Bromoethyl Electrophilic intermediate
3-Amino-3-(hydroxymethyl)azetidine C₉H₁₈N₂O₃ 202.25 Amino, hydroxymethyl Peptide-mimetic design
3-[(Methylsulfonyl)oxy]azetidine C₉H₁₇NO₅S 251.30 Methylsulfonyloxy SN2 reactions

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., bromine, fluorine) enhance electrophilicity and alter pharmacokinetic properties . Hydrogen-Bonding Groups (e.g., amino, hydroxyl) improve solubility but may reduce membrane permeability .

Synthetic Utility : The target compound’s carbamoyl group is less reactive in substitutions compared to sulfonyloxy or bromoethyl analogs, making it more suitable for stable intermediates .

Biological Activity

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS No. 820971-67-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its molecular structure, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O4
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl group that enhances its lipophilicity.

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : There is emerging evidence that derivatives of azetidine compounds exhibit antimicrobial properties. The specific activity of this compound against bacterial strains needs further exploration through in vitro assays.

Biological Activity Data

A summary of relevant biological activities reported for similar azetidine derivatives is presented below:

Activity Type Compound IC50/Activity Level Reference
AntibacterialAzetidine derivativesVaries; some < 50 µM
Enzyme InhibitionRelated carbamoyl compoundsIC50 ~ 30 µM
CytotoxicityVarious azetidine derivativesNot specified

Case Studies

  • Antimicrobial Screening : A study evaluated various azetidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced activity, suggesting a similar potential for this compound .
  • Enzyme Inhibition Assays : Research has shown that compounds with carbamoyl groups can inhibit specific proteases, which are crucial in many disease processes. Further investigation into the inhibition profile of this compound could reveal its therapeutic potential against diseases involving protease dysregulation .

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis protocols for tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate?

  • The synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include:

  • Step 1 : Introduction of the tert-butyl ester via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Functionalization of the azetidine ring with methoxy(methyl)carbamoyl groups using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous solvents .
  • Critical parameters: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can spectroscopic methods validate the structure and purity of this compound?

  • NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), tert-butyl group (δ 1.4 ppm, singlet), and carbamoyl moiety (δ 2.8–3.2 ppm for N-CH₃) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of tert-butyl ester) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion (m/z 244.29 for [M+H]⁺) .
  • HPLC : Purity >95% confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during synthesis?

  • Key Variables :

  • Catalyst Choice : Substituting EDCI with DCC may improve carbamoyl coupling efficiency but requires rigorous by-product removal .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may necessitate lower temperatures to avoid side reactions (e.g., azetidine ring opening) .
  • Purification : Gradient elution in chromatography or recrystallization (e.g., EtOAc/hexane) can address variability in yields due to by-products .

Q. What experimental designs are recommended to study interactions with biological targets?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to track permeability in cancer cell lines (e.g., HeLa, MCF-7) .
    • Computational Studies :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 3ERT for estrogen receptors) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies enable efficient derivatization of this compound for structure-activity relationship (SAR) studies?

  • Functional Group Manipulation :

  • Azetidine Ring Modifications : React with electrophiles (e.g., alkyl halides) under basic conditions to introduce substituents at the 3-position .
  • Carbamoyl Group Replacement : Hydrolyze the methoxy(methyl)carbamoyl group (HCl/MeOH, reflux) to generate a free amine for re-functionalization .
    • Protecting Group Strategies : Use TBS or Boc groups to temporarily shield reactive sites during multi-step syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

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